3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline
Description
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline is a chemical compound with the molecular formula C10H11F4NO and a molecular weight of 237.19 g/mol . It is characterized by the presence of a tetrafluoropropoxy group attached to a methyl aniline structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c11-9(12)10(13,14)6-16-5-7-2-1-3-8(15)4-7/h1-4,9H,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQEDVNCVIZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline typically involves the reaction of 3-aminobenzyl alcohol with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and in the development of drugs targeting membrane-bound proteins .
Comparison with Similar Compounds
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline can be compared with other similar compounds, such as:
3-[(2,2,3,3-Tetrafluoropropoxy)phenyl]amine: This compound has a similar structure but lacks the methyl group, resulting in different chemical and physical properties.
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]phenol: This compound contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Biological Activity
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline is a fluorinated organic compound that has garnered attention in medicinal chemistry and industrial applications. Its unique structure imparts distinct biological activities, making it a subject of various studies aimed at understanding its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The compound features a tetrafluoropropoxy group attached to an aniline moiety, enhancing its lipophilicity and reactivity. The chemical formula is with a molecular weight of approximately 237.19 g/mol. The presence of the tetrafluoropropoxy group significantly influences its interaction with biological systems, particularly in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tetrafluoropropoxy group enhances the compound's affinity for hydrophobic regions in proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme modulation : Altering the activity of enzymes involved in metabolic pathways.
- Receptor interaction : Binding to cellular receptors, influencing signaling pathways.
- Cell cycle regulation : Affecting cell proliferation and apoptosis through modulation of cell cycle checkpoints.
Biological Activity Studies
Research has explored the compound's potential in different biological contexts:
Anticancer Activity
Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Jurkat T-cell leukemia cells and HL60 leukemia cells.
- Mechanism : Induction of G2/M phase cell cycle arrest and inhibition of topoisomerase II activity were observed in treated cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Jurkat T-cells | 10-20 | Cell cycle arrest |
| HL60 leukemia | 5-15 | Topoisomerase II inhibition |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties:
- Gram-positive bacteria : Effective against strains with MIC values ranging from 0.25 to 1 mM.
- Fungi : Demonstrated antifungal activity at similar concentrations.
Case Studies
- Fluorinated Pharmaceuticals : Research into the use of this compound as a building block for fluorinated drugs has shown promising results in enhancing bioavailability and efficacy.
- Agrochemicals Development : The compound is being evaluated for its potential as an active ingredient in agrochemicals due to its unique properties that may improve pesticide effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
